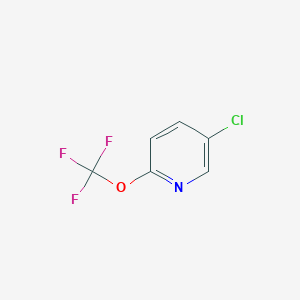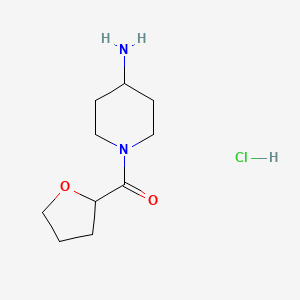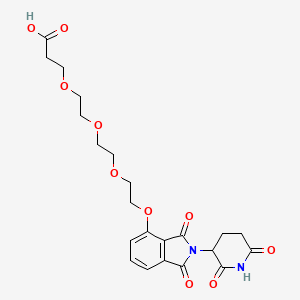
Thalidomide-O-PEG3-C2-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-PEG3-C2-acid is a compound that serves as a degrader building block for targeted protein degradation. It contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to target protein ligands through straightforward chemical reactions . This compound is particularly useful in the field of chemical biology and drug discovery, especially in the development of PROTAC (Proteolysis Targeting Chimeras) technology.
Méthodes De Préparation
The preparation of Thalidomide-O-PEG3-C2-acid involves synthetic routes that incorporate the Thalidomide-based cereblon ligand and a 3-unit PEG linker. The synthetic process typically includes the following steps:
Synthesis of the Thalidomide-based cereblon ligand: This involves the chemical modification of Thalidomide to introduce functional groups that can interact with the PEG linker.
Attachment of the PEG linker: The PEG linker is attached to the cereblon ligand through a series of chemical reactions, often involving esterification or amidation.
Introduction of the functional group:
Analyse Des Réactions Chimiques
Thalidomide-O-PEG3-C2-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Conjugation: This reaction involves the formation of a covalent bond between the compound and a target protein ligand, often using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-Hydroxysuccinimide)
Applications De Recherche Scientifique
Thalidomide-O-PEG3-C2-acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of protein degradation pathways and the development of PROTAC technology.
Medicine: It is used in the development of targeted therapies for diseases such as cancer and autoimmune disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of Thalidomide-O-PEG3-C2-acid involves its interaction with the cereblon protein, a component of the E3 ubiquitin ligase complex. By binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins. This process is mediated by the formation of a ternary complex between the compound, cereblon, and the target protein, leading to the recruitment of the proteasome and the degradation of the target protein .
Comparaison Avec Des Composés Similaires
Thalidomide-O-PEG3-C2-acid can be compared with other similar compounds, such as:
Thalidomide-O-amido-PEG3-C2-NH2: This compound also contains a PEG linker and a cereblon ligand but has an amido group instead of an acid group
Thalidomide-O-amido-PEG2-C2-NH2: This compound has a shorter PEG linker and an amido group.
Thalidomide-5’-O-PEG3-C2-acid: This compound is similar in structure but may have different functional groups or linkers.
This compound is unique due to its specific combination of a cereblon ligand, a 3-unit PEG linker, and an acid functional group, making it particularly effective for targeted protein degradation in PROTAC technology.
Propriétés
Formule moléculaire |
C22H26N2O10 |
|---|---|
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H26N2O10/c25-17-5-4-15(20(28)23-17)24-21(29)14-2-1-3-16(19(14)22(24)30)34-13-12-33-11-10-32-9-8-31-7-6-18(26)27/h1-3,15H,4-13H2,(H,26,27)(H,23,25,28) |
Clé InChI |
RQIHHSTUPBHZSI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


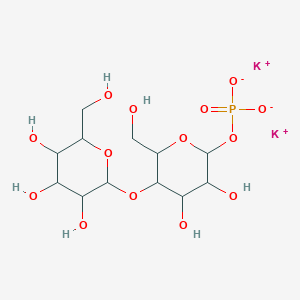
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)
![(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B14771737.png)
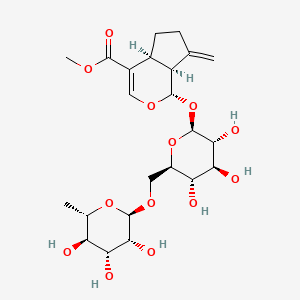
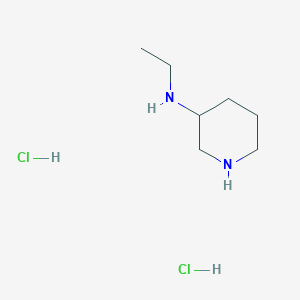
![ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14771755.png)
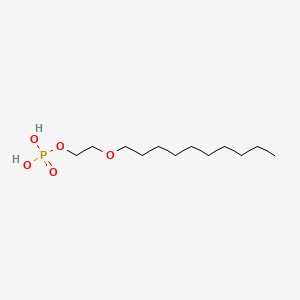
![(1S,3aS,3bS)-1-hydroxy-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B14771767.png)
![Benzyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14771781.png)
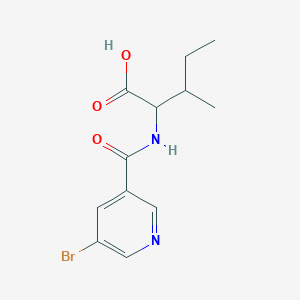
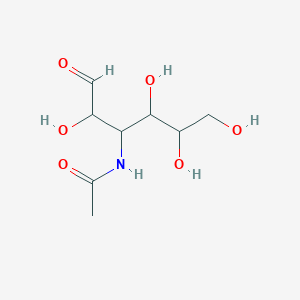
![[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone;hydrochloride](/img/structure/B14771791.png)
